molecular formula C24H21N3OS B11256474 2,2-diphenyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide

2,2-diphenyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide

Cat. No.: B11256474
M. Wt: 399.5 g/mol
InChI Key: AAIORKWXKILRRP-UHFFFAOYSA-N
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Description

2,2-DIPHENYL-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno-pyrimidine core fused with a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIPHENYL-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a benzothiophene derivative with a suitable amine under acidic conditions to form the benzothieno-pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2,2-DIPHENYL-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2-DIPHENYL-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-DIPHENYL-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-DIPHENYL-N~1~-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)ACETAMIDE apart is its unique benzothieno-pyrimidine core fused with a diphenylacetamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

IUPAC Name

2,2-diphenyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide

InChI

InChI=1S/C24H21N3OS/c28-23(20(16-9-3-1-4-10-16)17-11-5-2-6-12-17)27-22-21-18-13-7-8-14-19(18)29-24(21)26-15-25-22/h1-6,9-12,15,20H,7-8,13-14H2,(H,25,26,27,28)

InChI Key

AAIORKWXKILRRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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